molecular formula C25H25N3O4S B270582 N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE

Cat. No.: B270582
M. Wt: 463.6 g/mol
InChI Key: GFYDHQPFIFUYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a methylsulfonyl group, and a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the benzylcarbamoyl group, and the addition of the methylsulfonyl group. Common reagents used in these reactions include benzylamine, methylsulfonyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and sulfonyl-containing compounds. Examples include:

  • N-[2-(BENZYLCARBAMOYL)PHENYL]-1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE
  • 4-Methoxyphenethylamine
  • Various phosphorus-containing compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(benzylcarbamoyl)phenyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-33(31,32)28-15-7-10-19-16-20(13-14-23(19)28)24(29)27-22-12-6-5-11-21(22)25(30)26-17-18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,30)(H,27,29)

InChI Key

GFYDHQPFIFUYGV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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